6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is a complex organic compound that features a unique combination of functional groups, including a thieno[2,3-d]pyrimidine moiety, a piperidine ring, and a pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[2,3-d]pyrimidin-4-ones . This intermediate is then further functionalized through a series of reactions, including alkylation, fluorination, and amination, to introduce the desired substituents and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, ammonia, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities.
Piperidine-containing compounds: Compounds with a piperidine ring often have similar pharmacological properties.
Fluorinated pyrimidines: These compounds are known for their enhanced stability and biological activity.
Uniqueness
6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23FN6S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-N-methyl-N-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H23FN6S/c1-3-15-16(20)18(23-11-21-15)25(2)10-13-4-7-26(8-5-13)17-14-6-9-27-19(14)24-12-22-17/h6,9,11-13H,3-5,7-8,10H2,1-2H3 |
InChI Key |
HKLLYXKSOUNZDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=C4C=CSC4=NC=N3)F |
Origin of Product |
United States |
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